![molecular formula C12H14ClNO3 B7576213 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576213.png)
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a prescription-only medication and is available in the form of tablets or patches. Clonidine works by reducing the activity of certain nerves in the brain and other parts of the body, which helps to lower blood pressure and alleviate symptoms of anxiety and ADHD.
Wirkmechanismus
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid works by binding to alpha-2 adrenergic receptors in the brain and other parts of the body. This binding reduces the activity of certain nerves, which helps to lower blood pressure and alleviate symptoms of anxiety and ADHD.
Biochemical and Physiological Effects:
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has several biochemical and physiological effects. It lowers blood pressure by reducing the activity of nerves that constrict blood vessels. It also reduces heart rate, which further helps to lower blood pressure. 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid can also alleviate symptoms of anxiety and ADHD by reducing the activity of certain nerves in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied for its potential therapeutic effects in various medical conditions. However, 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has certain limitations for lab experiments. It can have side effects, such as drowsiness and dry mouth, which can affect the results of experiments. It is also important to use the correct dosage of 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid. One potential area of research is its use in the treatment of opioid withdrawal symptoms. 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has been found to be effective in reducing the severity of opioid withdrawal symptoms, and further research could help to establish its potential as a treatment option. Another area of research is the development of new formulations of 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid, such as sustained-release formulations, which could improve its effectiveness and reduce the frequency of dosing. Additionally, further research could help to identify new medical conditions that could benefit from 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid treatment.
Synthesemethoden
The synthesis of 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with ethylene diamine to form 2-(2-chlorobenzamido) ethylamine. This intermediate is then reacted with 3-chloro propionic acid to form 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to be effective in treating high blood pressure, ADHD, and anxiety disorders. 3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid has also been studied for its potential use in the treatment of opioid withdrawal symptoms.
Eigenschaften
IUPAC Name |
3-[(2-chlorobenzoyl)-ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQYQOCWHSIGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.